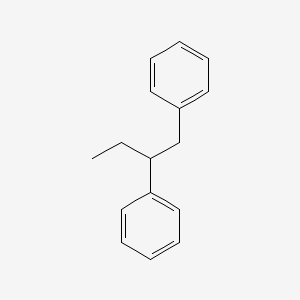

1,2-Diphenylbutane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

CAS番号 |

5223-59-6 |

|---|---|

分子式 |

C16H18 |

分子量 |

210.31 g/mol |

IUPAC名 |

1-phenylbutan-2-ylbenzene |

InChI |

InChI=1S/C16H18/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14/h3-12,15H,2,13H2,1H3 |

InChIキー |

XJGHNXQUBBXYCH-UHFFFAOYSA-N |

正規SMILES |

CCC(CC1=CC=CC=C1)C2=CC=CC=C2 |

製品の起源 |

United States |

Foundational & Exploratory

Spectroscopic Characterization of 1,2-Diphenylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,2-Diphenylbutane. Due to the limited availability of experimentally derived public data for this specific compound, this document focuses on predicted spectroscopic values and established methodologies for sample analysis. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering a valuable reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on structure-property relationships and are intended to serve as a guide for experimental analysis.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-a (CH₃) | 0.8 - 1.0 | Triplet | 3H |

| H-b (CH₂) | 1.5 - 1.7 | Multiplet | 2H |

| H-c (CH₂) | 2.8 - 3.0 | Multiplet | 2H |

| H-d (CH) | 3.9 - 4.1 | Multiplet | 1H |

| Aromatic (C₆H₅) | 7.1 - 7.4 | Multiplet | 10H |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C-a (CH₃) | 13 - 15 |

| C-b (CH₂) | 25 - 28 |

| C-c (CH₂) | 40 - 43 |

| C-d (CH) | 48 - 52 |

| Aromatic (C₆H₅) | 125 - 130 |

| Aromatic (Quaternary) | 140 - 145 |

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-H Bend (Aliphatic) | 1375 - 1475 | Medium |

| C-H Out-of-Plane Bend (Aromatic) | 690 - 900 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 210 | [M]⁺ (Molecular Ion) |

| 119 | [C₉H₁₁]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for acquiring spectroscopic data are crucial for reproducibility and accuracy. The following are generalized protocols that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle heating or vortexing may be applied if necessary.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added to the solvent.

-

-

Data Acquisition :

-

Record the NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) :

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Place the salt plate in the sample holder of the IR spectrometer.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration in the range of 10-100 µg/mL.

-

Ensure the sample is free of any particulate matter by filtering if necessary.

-

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Select an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and expected fragment ions.

-

Analyze the resulting spectrum to identify the molecular weight and characteristic fragmentation pattern of the compound.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

An In-Depth Technical Guide to the Characterization of 1,2-Diphenylbutane Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenylbutane is a hydrocarbon containing two phenyl groups attached to a butane backbone. The presence of two chiral centers at positions 1 and 2 of the butane chain gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) pair are enantiomers, as are the (1R,2S) and (1S,2R) pair. The relationship between the (1R,2R)/(1S,2S) pair and the (1R,2S)/(1S,2R) pair is diastereomeric. A comprehensive characterization of these isomers is crucial for understanding their unique physicochemical properties and potential biological activities. However, a thorough review of currently available scientific literature reveals a significant lack of specific experimental data for the individual stereoisomers of this compound.

While detailed protocols and spectral data for closely related compounds exist, providing a direct and in-depth technical guide on this compound isomers with the requested level of detail is not feasible at this time. This document, therefore, outlines the general methodologies and analytical techniques that would be employed for such a characterization, drawing parallels from existing literature on similar compounds.

Stereoselective Synthesis and Separation of Isomers

The synthesis of specific stereoisomers of this compound would necessitate stereoselective synthetic routes. Methodologies for achieving stereocontrol in similar acyclic systems often involve the use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions. For instance, the synthesis of specific diastereomers of 1,2-diamino-1,2-diarylethane derivatives has been achieved through the stereoselective opening of imidazoline rings.[1] Such approaches could potentially be adapted for the synthesis of erythro (1R,2S or 1S,2R) and threo (1R,2R or 1S,2S) isomers of this compound.

Once a mixture of isomers is synthesized, their separation is paramount. The separation of diastereomers can often be achieved using standard chromatographic techniques such as column chromatography on silica gel, as their different physical properties lead to differential retention.

The separation of enantiomers, however, requires chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for resolving enantiomeric mixtures.[2][3] The choice of the chiral stationary phase is critical and often determined empirically by screening a variety of columns. Polysaccharide-based CSPs are widely used for this purpose.[3] Preparative chiral HPLC can then be employed to isolate each enantiomer in sufficient quantities for further characterization.[4]

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and stereochemistry of organic molecules.[5][6][7][8][9] For the isomers of this compound, distinct chemical shifts and coupling constants would be expected for the protons and carbons, particularly at and near the chiral centers.

-

¹H NMR: The chemical shifts of the methine protons at C1 and C2, and the methylene protons at C3 would be highly informative. The coupling constants between these protons (J-values) can provide crucial information about the dihedral angles and thus the relative stereochemistry (erythro vs. threo). Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be invaluable in assigning proton signals and determining through-space proximities to confirm stereochemistry.

-

¹³C NMR: The chemical shifts of the carbon atoms, especially C1, C2, C3, and C4, would differ between the diastereomers.[7][8]

While specific NMR data for this compound isomers is not available, studies on analogous compounds like 1,2-diphenylcyclobutanes have demonstrated the utility of detailed NMR analysis in differentiating between cis and trans isomers.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[11][12][13][14] Electron ionization (EI) mass spectrometry of this compound would likely show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would be influenced by the stability of the resulting carbocations. Common fragmentation pathways would likely involve cleavage of the C1-C2 bond and the C2-C3 bond, as well as loss of phenyl or ethyl groups. While the mass spectra of diastereomers are often very similar, subtle differences in the relative intensities of fragment ions may be observed.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule.[15][16][17][18][19] The IR spectrum of this compound would be characterized by:

-

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C=C stretching vibrations: Aromatic ring stretches would be observed in the 1450-1600 cm⁻¹ region.

-

C-H bending vibrations: Out-of-plane bending vibrations of the aromatic C-H bonds in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the benzene rings.

While FTIR can confirm the presence of the key functional groups, it is generally less informative for differentiating between stereoisomers compared to NMR.

Quantitative Data Summary

Due to the lack of available experimental data in the scientific literature, a table summarizing the quantitative data for the characterization of this compound isomers cannot be provided.

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases revealed no specific studies on the biological activities or signaling pathways associated with this compound or its individual isomers. Research on structurally related compounds suggests potential areas for investigation. For example, some diarylbutane derivatives have been explored for their estrogenic or antiestrogenic activity.[20][21][22][23][24] Furthermore, the cytotoxicity of certain diamino-diphenylbutane platinum complexes has been evaluated, indicating that stereochemistry can play a crucial role in biological activity.[25][26]

Given the absence of data, it is not possible to create the mandatory diagrams of signaling pathways.

Experimental Protocols

Detailed experimental protocols for the synthesis, separation, and characterization of this compound isomers are not available in the published literature. The following sections provide generalized procedures based on common laboratory practices for analogous compounds.

General Protocol for Stereoselective Synthesis (Hypothetical)

A potential synthetic route could involve the stereoselective reduction of a suitable precursor ketone or the stereocontrolled addition of an organometallic reagent to an aldehyde. For example, a diastereoselective reduction of a chiral ketone could yield a mixture of diastereomeric alcohols, which could then be further modified to afford the desired this compound isomers.

General Protocol for Chiral HPLC Separation

-

Column Selection: Screen a variety of chiral stationary phases (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

-

Mobile Phase Optimization: Begin with a standard mobile phase for the chosen column type (e.g., a mixture of hexane and isopropanol for normal-phase chromatography). Optimize the mobile phase composition to achieve baseline separation of the enantiomers.

-

Analysis: Inject a solution of the racemic mixture onto the HPLC system. Monitor the elution profile using a UV detector.

-

Preparative Separation: Scale up the analytical method to a preparative scale to isolate each enantiomer.

General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve a pure sample of each isolated isomer in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H, ¹³C, and 2D NMR (COSY, NOESY) spectra on a high-field NMR spectrometer.

-

Mass Spectrometry: Introduce a sample of each isomer into a mass spectrometer (e.g., via direct infusion or gas chromatography). Obtain the mass spectrum using an appropriate ionization technique (e.g., electron ionization).

-

IR Spectroscopy: Prepare a sample of each isomer (e.g., as a thin film on a salt plate or as a KBr pellet). Record the IR spectrum using an FTIR spectrometer.

Logical Workflow for Characterization

To illustrate the logical process for the complete characterization of this compound isomers, the following workflow diagram is provided.

Caption: Logical workflow for the synthesis, separation, characterization, and biological evaluation of this compound isomers.

Conclusion

While a comprehensive, data-rich technical guide on the characterization of this compound isomers cannot be compiled from the currently available scientific literature, this document outlines the established methodologies and analytical approaches that would be necessary for such an undertaking. The stereoselective synthesis and subsequent chiral separation of the four stereoisomers would be the foundational steps. A detailed spectroscopic analysis using NMR, MS, and IR would be required for their complete structural elucidation and differentiation. Furthermore, any investigation into their biological relevance would necessitate in vitro and in vivo studies to explore potential activities, such as cytotoxicity or hormonal effects, and to elucidate any underlying signaling pathways. The lack of specific data on this compound isomers highlights a gap in the current chemical literature and presents an opportunity for future research in this area.

References

- 1. uni-saarland.de [uni-saarland.de]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. forskning.ruc.dk [forskning.ruc.dk]

- 7. google.com [google.com]

- 8. mdpi.com [mdpi.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation Pattern in Mass Spectra | PPTX [slideshare.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. ejournal.upi.edu [ejournal.upi.edu]

- 20. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 21. Estrogenic activity of natural and synthetic estrogens in human breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antiestrogenically active 2-benzyl-1,1-diarylbut-2-enes: synthesis, structure-activity relationships and molecular modeling study for flexible estrogen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 25. Synthesis and cytotoxicity of enantiomerically pure [1,2-diamino-1-(4-fluorophenyl)-3-methylbutane]platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Kinetics of 1,2-Diphenylbutane Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction kinetics pertinent to the formation of 1,2-diphenylbutane. Due to the limited availability of direct kinetic data for this specific molecule, this document focuses on the primary formation pathways, drawing upon kinetic data from analogous reactions and established mechanistic principles. The information presented herein is intended to support research and development activities where the formation of this compound and related structures is of interest.

Principal Formation Pathways

The formation of this compound is primarily understood to occur through two main mechanistic routes: the dimerization of styrene and the recombination of 1-phenylethyl radicals. Each of these pathways can be influenced by various reaction conditions, such as temperature, pressure, and the presence of catalysts or initiators.

Dimerization of Styrene

Styrene can dimerize to form a variety of diphenylbutane isomers, including this compound, through both radical and cationic mechanisms. The distribution of these isomers is highly dependent on the reaction conditions.

-

Radical Dimerization: At elevated temperatures or in the presence of radical initiators, styrene can undergo a radical polymerization process where dimerization is the initial step. This pathway can lead to the formation of a 1,4-diphenylbutane-1,4-diyl diradical, which can then rearrange or react further to yield various products, including this compound.

-

Cationic Dimerization: In the presence of acid catalysts, styrene can dimerize via a cationic mechanism. Protonation of the vinyl group of a styrene molecule leads to a resonance-stabilized benzylic carbocation. This carbocation can then attack a second styrene molecule, leading to the formation of different diphenylbutane isomers.

Recombination of 1-Phenylethyl Radicals

The direct recombination of two 1-phenylethyl radicals provides a straightforward route to this compound. These radicals can be generated from various precursors, such as the decomposition of initiators in the presence of ethylbenzene or through hydrogen abstraction from ethylbenzene.

Quantitative Kinetic Data

| Reaction Pathway | Analogous Reaction | Rate Constant (k) | Temperature (K) | Notes |

| Radical Recombination | Trapping of 1-phenylethyl radical by TEMPO | ~ 1 x 10⁸ M⁻¹s⁻¹ | 298 | This value provides an order-of-magnitude estimate for the rate of radical-radical reactions involving the 1-phenylethyl radical.[1] |

| Styrene Dimerization | Thermal dimerization of cyclopentadiene | 1.13 x 10⁻³ M⁻¹s⁻¹ | 393 | While a different diene system, this provides an example of a thermally initiated dimerization rate. |

Table 1: Analogous Kinetic Data for this compound Formation Pathways

Experimental Protocols for Kinetic Analysis

The following provides a generalized experimental protocol for studying the kinetics of this compound formation, adaptable for either styrene dimerization or radical recombination pathways.

Materials and Equipment

-

Reactants: Styrene (inhibitor removed), ethylbenzene, radical initiator (e.g., AIBN, benzoyl peroxide), or acid catalyst (e.g., sulfuric acid, Lewis acids).

-

Solvent: Inert solvent (e.g., toluene, cyclohexane).

-

Analytical Standards: Purified this compound and other expected isomers.

-

Reactor: Jacketed glass reactor with temperature control, magnetic or overhead stirring, and ports for sampling and inert gas blanketing.

-

Analytical Instrumentation: Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) for product identification and quantification.

Experimental Procedure

-

Reactor Setup: The reactor is assembled, dried, and purged with an inert gas (e.g., nitrogen or argon).

-

Reaction Mixture Preparation: The solvent and reactants (styrene or ethylbenzene) are charged to the reactor. The mixture is allowed to reach the desired reaction temperature under continuous stirring.

-

Initiation: The reaction is initiated by adding the initiator or catalyst. This point is considered time zero (t=0).

-

Sampling: Aliquots of the reaction mixture are withdrawn at regular intervals using a syringe. Each sample is immediately quenched (e.g., by cooling in an ice bath and adding a radical scavenger if necessary) to stop the reaction.

-

Sample Analysis: The collected samples are analyzed by GC-FID or GC-MS to determine the concentration of reactants and products as a function of time. An internal standard is typically used for accurate quantification.

-

Data Analysis: The concentration-time data is used to determine the initial reaction rate. By performing experiments with varying initial concentrations of reactants, the reaction orders with respect to each component can be determined. The rate constant (k) is then calculated from the rate law.

-

Activation Energy Determination: The experiment is repeated at several different temperatures to determine the temperature dependence of the rate constant. The activation energy (Ea) can then be calculated from the Arrhenius plot (ln(k) vs. 1/T).

Visualizations

The following diagrams illustrate the key reaction mechanisms and a generalized workflow for kinetic studies.

Figure 1: Radical-based formation of this compound.

Figure 2: Cationic dimerization of styrene.

Figure 3: General experimental workflow for kinetic analysis.

References

Uncharted Photon Paths: The Photochemistry of 1,2-Diphenylbutane Remains an Unexplored Frontier

Despite a thorough review of scientific literature, a detailed photochemical profile of 1,2-diphenylbutane remains elusive. This in-depth technical guide sought to illuminate the core photochemical reactions of this molecule for researchers, scientists, and drug development professionals. However, extensive searches have revealed a significant gap in the current body of scientific knowledge, with no specific studies detailing the photochemical behavior, quantum yields, or experimental protocols for this compound.

While the broader field of photochemistry offers insights into related compounds, the specific reactions initiated by light absorption in this compound have not been documented. For context, analogous aromatic alkanes and bibenzyl derivatives are known to undergo a variety of photochemical transformations. These can include cleavage of carbon-carbon bonds (homolysis), rearrangements, and cycloadditions. For instance, the photochemistry of the isomeric 2,3-dimethyl-2,3-diphenylbutane has been shown to involve the homolytic cleavage of the central C-C bond, a process that could be theoretically extrapolated to this compound.

Furthermore, the presence of a carbonyl group in proximity to phenyl rings can lead to Norrish Type I and Type II reactions, which are well-characterized photochemical processes involving radical intermediates. However, without a carbonyl moiety, these specific pathways are not directly applicable to this compound.

The absence of published data makes it impossible to fulfill the core requirements of this technical guide, which were to include:

-

Quantitative Data Presentation: No quantum yields or product distribution data for the photochemical reactions of this compound have been reported.

-

Detailed Experimental Protocols: Specific methodologies for the photolysis of this compound, including irradiation wavelengths, solvent systems, and analytical techniques, are not available in the reviewed literature.

-

Visualization of Pathways: Without established reaction mechanisms or signaling pathways, the creation of illustrative diagrams is not feasible.

This investigation has highlighted a clear opportunity for future research. The photochemical behavior of this compound represents an unexplored area within organic photochemistry. Future studies would be necessary to elucidate its excited-state properties, reaction pathways, and the nature of any resulting photoproducts. Such research would not only fill a fundamental knowledge gap but also could have implications for fields such as materials science and drug development, where understanding the photostability and photoreactivity of molecules is crucial.

Until such studies are undertaken and published, the scientific community's understanding of the photochemical reactions involving this compound will remain, for the time being, in the dark.

Conformational Landscape of 1,2-Diphenylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the conformational analysis of 1,2-diphenylbutane, a molecule of interest in medicinal chemistry and materials science due to the influence of its three-dimensional structure on its biological activity and physical properties. While direct comprehensive experimental data for this compound is not extensively published, this guide synthesizes established principles of conformational analysis, data from analogous compounds such as 1,2-diphenylethane and substituted butanes, and detailed experimental and computational protocols to present a thorough understanding of its likely conformational preferences. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields, offering both a theoretical framework and practical methodologies for the conformational analysis of flexible molecules.

Introduction to Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformations or conformers. The relative stability of these conformers is determined by a combination of factors, primarily torsional strain (from eclipsing interactions) and steric strain (from non-bonded interactions). In molecules like this compound, the bulky phenyl and ethyl groups play a crucial role in dictating the preferred three-dimensional structure. Understanding the conformational landscape is critical in drug design, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target.

Conformational Isomers of this compound

Rotation around the central C1-C2 bond of this compound gives rise to several staggered and eclipsed conformations. The most stable conformations are the staggered ones, which minimize torsional strain. The key staggered conformations are the anti and gauche conformers, named based on the dihedral angle between the two phenyl groups when viewed down the C1-C2 bond in a Newman projection.

-

Anti Conformer: The two phenyl groups are positioned 180° apart. This conformation is expected to be the most stable due to the minimization of steric hindrance between the bulky phenyl groups.

-

Gauche Conformers: The two phenyl groups are positioned approximately 60° apart. These conformations are expected to be higher in energy than the anti conformer due to steric repulsion between the phenyl groups.

The following diagram illustrates the key staggered conformations of this compound.

In-Depth Technical Guide: Computational and Theoretical Studies of 1,2-Diphenylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational and theoretical studies of 1,2-diphenylbutane, a molecule of interest in stereochemistry and as a potential scaffold in medicinal chemistry. This document summarizes key quantitative data, details relevant experimental and computational protocols, and visualizes important concepts to facilitate a deeper understanding of the molecule's conformational landscape and potential applications.

Introduction to this compound

This compound is a hydrocarbon containing two chiral centers, leading to the existence of (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R) stereoisomers. The conformational flexibility of the butane chain, coupled with the steric and electronic interactions of the two phenyl groups, results in a complex potential energy surface. Understanding the relative energies of different conformers and the barriers to their interconversion is crucial for applications in asymmetric synthesis, where it can serve as a chiral ligand, and in drug design, where its three-dimensional structure can influence binding to biological targets.

Conformational Analysis and Stereochemistry

The conformational landscape of this compound is primarily dictated by the rotation around the C1-C2 single bond. The relative orientation of the two phenyl groups gives rise to distinct conformers, with the anti and gauche arrangements being of particular interest. While direct computational studies on this compound are not extensively available in the public literature, valuable insights can be drawn from its close structural analog, 1,2-diphenylethane.

A benchmark computational study on 1,2-diphenylethane has shown that the gauche conformation is slightly more stable than the anti conformation, a finding attributed to stabilizing π-π interactions between the phenyl rings.[1] This is contrary to what would be expected based on steric hindrance alone.

Quantitative Conformational Data

The following table summarizes the calculated relative energies of the anti and gauche conformers of 1,2-diphenylethane, which serves as a model for this compound. These values were obtained using high-level quantum mechanical calculations.[1]

| Conformer | Dihedral Angle (Ph-C-C-Ph) | Relative Energy (kcal/mol) |

| gauche | ~60° | 0.00 |

| anti | 180° | 0.32 |

Computational and Experimental Protocols

Computational Methodology: Potential Energy Surface Scan

To investigate the conformational energy profile of molecules like this compound, a potential energy surface (PES) scan is a standard computational technique. This involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the molecule's energy at each step, while optimizing the remaining geometry.

A typical workflow for a PES scan includes:

-

Initial Structure Generation: A starting geometry of the molecule is built using molecular modeling software.

-

Selection of Scan Coordinate: The dihedral angle defining the rotation around the C1-C2 bond (the bond connecting the two phenyl-substituted carbons) is chosen as the scan coordinate.

-

Constrained Optimization: A series of geometry optimizations are performed. In each step, the selected dihedral angle is fixed at a specific value (e.g., incrementing by 10-15 degrees), while all other bond lengths, angles, and dihedrals are allowed to relax to their minimum energy arrangement.

-

Energy Profile Generation: The resulting energy for each constrained geometry is plotted against the corresponding dihedral angle value to generate the rotational energy profile.

Commonly used theoretical methods for such calculations include:

-

Molecular Mechanics (MM): Utilizes classical force fields (e.g., MM3, UFF) for rapid conformational searches.[2]

-

Density Functional Theory (DFT): A quantum mechanical method that provides a good balance between accuracy and computational cost. Functionals like B3LYP or ωB97X-D are often employed with a suitable basis set (e.g., 6-31G* or larger).[3]

-

Ab Initio Methods: High-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) offer higher accuracy but are more computationally expensive.[1]

Experimental Protocol: Synthesis of 1,2-Diphenyl-o-carborane (A Derivative)

Materials:

-

Diphenylacetylene

-

Decaborane (B₁₀H₁₄)

-

N,N-dimethylaniline

-

Toluene (dry)

Procedure:

-

Under an argon atmosphere, dissolve diphenylacetylene and decaborane in dry toluene at room temperature.

-

Add N,N-dimethylaniline to the reaction mixture.

-

Stir the mixture at 110 °C for 24 hours.

-

After cooling, filter off any solid residue.

-

Evaporate the solvent from the filtrate to dryness.

-

Purify the crude product using silica gel column chromatography with hexane as the eluent.

-

Recrystallize the purified product from dichloromethane to obtain colorless crystals of 1,2-diphenyl-o-carborane.

Characterization: The structure of the synthesized compound can be confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹¹B, ¹³C)

-

Infrared (IR) spectroscopy

-

X-ray crystallography[4]

Relevance to Drug Development

This compound as a Chiral Scaffold

The presence of two stereocenters and a defined three-dimensional structure makes the this compound motif a potentially valuable scaffold in medicinal chemistry. Chiral ligands are crucial in asymmetric catalysis for the synthesis of enantiomerically pure drugs.[5] The conformational rigidity and specific spatial arrangement of the phenyl groups in this compound could be exploited to create a chiral environment that directs the stereochemical outcome of a reaction.

Pharmacophore Modeling and Drug Design

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound core can be decorated with various functional groups to create a library of compounds for screening against biological targets. The relative orientation of the phenyl rings and the substituents on the butane backbone can be systematically varied to explore the chemical space and identify potent and selective drug candidates.

While specific biological activities for this compound have not been extensively reported, the broader class of diphenylalkanes has been investigated for various pharmacological effects. Further research into functionalized derivatives of this compound could lead to the discovery of novel therapeutic agents.

Conclusion

This technical guide has summarized the current understanding of the computational and theoretical aspects of this compound. While direct and comprehensive computational studies on this specific molecule are limited, valuable insights have been drawn from its close analog, 1,2-diphenylethane. The methodologies for performing conformational analysis have been detailed, providing a roadmap for future computational investigations. Furthermore, the potential of the this compound scaffold in the fields of asymmetric synthesis and drug discovery has been highlighted, suggesting promising avenues for future research for scientists and professionals in these areas. Further computational and experimental work is warranted to fully elucidate the conformational landscape of this compound's stereoisomers and to explore the biological activities of its derivatives.

References

- 1. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Efficient Approach to Large-Scale Ab Initio Conformational Energy Profiles of Small Molecules [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Biological Activity of 1,2-Diphenylbutane Derivatives: A Technical Guide

This guide provides an in-depth analysis of the diverse biological activities of 1,2-diphenylbutane derivatives, targeting researchers, scientists, and professionals in drug development. It covers their interactions with key biological targets, summarizes quantitative data, and provides detailed experimental protocols and pathway visualizations.

Estrogenic and Antiestrogenic Activity

A significant class of this compound derivatives exhibits modulatory effects on estrogen receptors (ERs), positioning them as valuable scaffolds in the development of therapies for hormone-dependent cancers. Dihydrotamoxifen, a non-isomerizable analog of tamoxifen, and its derivatives are prominent examples.

Biological Activity and Receptor Binding

The diastereoisomers of dihydrotamoxifen and their 4-hydroxy derivatives have been synthesized and evaluated for their estrogen receptor binding and growth-inhibitory effects on human breast cancer cell lines.[1]

-

Dihydrotamoxifens (7 and 8) : These compounds were prepared by the catalytic transfer hydrogenation of (Z)- and (E)-tamoxifen.[1]

-

4-Hydroxy Derivatives (9 and 10) : These derivatives show significant activity. Compound 10 demonstrated growth-inhibitory activity against the MCF-7 human breast cancer cell line comparable to that of 4-hydroxytamoxifen. In contrast, compound 9 acts as an antiestrogen by antagonizing the growth-stimulating effect of estradiol. However, at low concentrations in the absence of estradiol, it showed some estrogenic influence by stimulating MCF-7 cell growth.[1]

The relative binding affinities (RBA) of these compounds to estrogen receptors are consistent with their assigned conformations.[1]

Table 1: Biological Activity of Dihydrotamoxifen Derivatives

| Compound | Target/Assay | Activity | Reference |

| Derivative 10 | MCF-7 Cell Line | Growth-inhibitory activity comparable to 4-hydroxytamoxifen. | [1] |

| Derivative 9 | MCF-7 Cell Line | Antagonizes estradiol-stimulated growth (antiestrogenic). | [1] |

| Derivative 9 | MCF-7 Cell Line | Stimulates cell growth at 10⁻⁸ M in the absence of estradiol (estrogenic). | [1] |

Estrogen Receptor Signaling Pathway

This compound derivatives primarily exert their effects by modulating the estrogen receptor signaling pathway. This pathway has two main branches: a genomic and a non-genomic pathway.

-

Genomic Pathway : Estrogen or a modulating ligand binds to ERα or ERβ in the cytoplasm or nucleus. The ligand-receptor complex then dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on DNA to regulate the transcription of target genes.[2][3][4]

-

Non-Genomic Pathway : Membrane-associated ERs can rapidly activate intracellular signaling cascades upon ligand binding, without direct DNA interaction. These pathways include the PI3K/AKT and Ras/MAPK cascades, which influence cell proliferation and survival.[4][5][6]

Neuroprotective Activity via Ferroptosis Inhibition

Recent studies have uncovered a novel neuroprotective role for diphenylbutene derivatives, a closely related structural class, as inhibitors of ferroptosis. Ferroptosis is an iron-dependent form of regulated cell death implicated in various neurological diseases.

Discovery and Potency

Through phenotypic screening, a diphenylbutene derivative, DPT, was identified as a novel ferroptosis inhibitor.[7] Subsequent structural modifications led to the synthesis of fourteen new derivatives, with three showing improved inhibitory activity.

-

Compound 3f : This derivative emerged as the most potent anti-ferroptosis agent with an EC₅₀ of 1.7 μM.[7] It acts as a specific ferroptosis inhibitor.

-

Mechanism of Action : Unlike classic ferroptosis inhibitors, compound 3f functions by increasing the protein level of Ferroptosis Suppressor Protein 1 (FSP1).[7]

-

Pharmacokinetic Properties : Importantly, compound 3f can penetrate the blood-brain barrier (BBB) and has shown efficacy in mitigating cerebral ischemic injury in a rat model of ischemic stroke.[7]

Table 2: Anti-Ferroptosis Activity of Diphenylbutene Derivatives

| Compound | EC₅₀ (μM) in HT22 cells | Mechanism | Key Feature | Reference |

| DPT | > 10 μM (Hit compound) | Ferroptosis Inhibition | - | [7] |

| 3f | 1.7 | Increases FSP1 protein level | Most potent derivative, BBB penetrant | [7] |

Ferroptosis Inhibition Pathway

The neuroprotective effect of compound 3f is attributed to its unique mechanism of upregulating FSP1, which protects the cell from lipid peroxidation, a key event in ferroptosis.

In Vitro Cytotoxic Activity

Certain this compound derivatives, particularly those incorporating a carborane cage, have demonstrated significant cytotoxic effects against cancer cell lines.

Carborane Derivatives

1,2-diphenyl-o-carborane and its chromium derivatives were synthesized and evaluated for their cytotoxic potential, showing promise as agents for Boron Neutron Capture Therapy (BNCT).[8]

Table 3: Cytotoxicity of 1,2-Diphenyl-o-carborane Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Reference |

| Compound 2 | CT26 (Colon Carcinoma) | 0.089 - 0.833 | [8] |

| B16 (Melanoma) | 0.089 - 0.833 | [8] | |

| Compound 3 | CT26 (Colon Carcinoma) | 0.089 - 0.833 | [8] |

| B16 (Melanoma) | 0.089 - 0.833 | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of 1,2-Diphenyl-o-carborane[8]

This protocol describes the synthesis of the 1,2-diphenyl-o-carborane scaffold, which can serve as a starting material for further derivatization.

-

Reaction Setup : Dissolve 1,2-diphenylethyne (12.0 mmol) and decaborane (B₁₀H₁₄) (10.0 mmol) in 100 mL of dry toluene in a reaction flask under an argon atmosphere at room temperature.

-

Addition of Base : Add N,N-dimethylaniline (24.0 mmol) to the reaction mixture.

-

Reflux : Stir the mixture at 110 °C for 24 hours.

-

Work-up : After cooling the reaction to room temperature, filter off the solid residue. Evaporate the solvent from the filtrate to dryness under reduced pressure.

-

Purification : Purify the crude mixture using silica gel column chromatography with hexane as the eluent.

-

Crystallization : Recrystallize the purified product from CH₂Cl₂ to obtain colorless crystals of 1,2-diphenyl-o-carborane.

Protocol 2: Estrogen Receptor Binding Assay (Fluorescence Polarization)[9][10]

This assay measures the binding affinity of a test compound to the estrogen receptor by monitoring the displacement of a fluorescently labeled ligand.

-

Reagent Preparation : Prepare assay buffer, human recombinant estrogen receptor (ER), and a fluorescently labeled estradiol derivative (e.g., 17α-fluorescein-labeled estradiol) as the tracer.

-

Compound Dilution : Prepare a serial dilution of the this compound test compounds.

-

Assay Plate Setup : In a microplate, add the ER, the fluorescent tracer, and either a test compound, a known ligand (e.g., 17β-estradiol for the standard curve), or buffer (for control wells).

-

Incubation : Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measurement : Measure the fluorescence polarization (FP) of each well using a suitable plate reader. A high FP value indicates the tracer is bound to the large ER protein, while a low FP value indicates it has been displaced by the test compound and is tumbling freely in solution.

-

Data Analysis : Plot the FP values against the logarithm of the test compound concentration. Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer. The Ki (inhibition constant) can then be determined from the IC₅₀.[9]

Protocol 3: In Vitro Cytotoxicity (MTT Assay)[11][12]

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

-

Cell Seeding : Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment : Treat the cells with various concentrations of the this compound derivatives (e.g., 1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).[10]

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[11]

-

Formazan Solubilization : Add a solubilizing agent, such as DMSO, to each well to dissolve the insoluble formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

References

- 1. Synthesis, conformational considerations, and estrogen receptor binding of diastereoisomers and enantiomers of 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutane (dihydrotamoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence-based techniques for investigating estrogen receptor dynamics [bmbreports.org]

- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel diphenylbutene derivative ferroptosis inhibitors as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,2-Diphenyl-o-carborane and Its Chromium Derivatives: Synthesis, Characterization, X-ray Structural Studies, and Biological Evaluations [mdpi.com]

- 9. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,2-Diphenylbutane

This technical guide provides a focused overview of the known physical properties of 1,2-Diphenylbutane, with a specific emphasis on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound is an aromatic hydrocarbon with the chemical formula C₁₆H₁₈. A critical aspect of its characterization involves the determination of its fundamental physical constants, which are essential for its application in various chemical processes and for ensuring its purity.

Quantitative Data Summary

The following table summarizes the available quantitative data for the key physical properties of this compound. It is important to note that some reported values are derived from computational models rather than direct experimental measurement.

| Physical Property | Value | Unit | Source Type | Reference |

| Boiling Point | 286 | °C | Experimental | Stenutz |

| 618.40 | K | Calculated (Joback Method) | Cheméo | |

| Melting Point | - | - | Data not available | - |

Experimental Protocols

Detailed experimental protocols for the determination of the melting and boiling points of this compound are not explicitly detailed in the readily available literature. However, a 1952 publication by Serijan, K.T., and Wise, P.H. in the Journal of the American Chemical Society titled "Dicyclic hydrocarbons. V. Synthesis and physical properties of the diphenyl- and dicyclohexylbutanes," is cited as a source for condensed phase thermochemistry data and likely contains the methodologies used for the original characterization of the compound.[1] Researchers seeking to replicate these measurements should consult this primary source.

A generalized workflow for the determination of such physical properties is outlined in the diagram below.

Logical Workflow for Physical Property Determination

The following diagram illustrates a standard logical workflow for the characterization of the physical properties of a chemical compound like this compound.

References

Solubility of 1,2-Diphenylbutane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Diphenylbutane in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its determination, and a framework for data presentation. This guide is intended to equip researchers with the necessary tools to predict, determine, and utilize the solubility of this compound in various organic media, a critical parameter in fields ranging from synthetic chemistry to pharmaceutical sciences.

Introduction to this compound

This compound is an aromatic hydrocarbon with the chemical formula C₁₆H₁₈. Its structure consists of a butane chain with two phenyl group substituents at positions 1 and 2. This structure imparts a significant nonpolar character to the molecule, which is the primary determinant of its solubility behavior. Understanding the solubility of this compound is crucial for its application in organic synthesis, where it may act as a reactant, intermediate, or be a component of a complex mixture requiring separation. In the context of drug development, understanding the solubility of structurally related compounds is fundamental to formulation and delivery.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1][2][3] This means that nonpolar compounds tend to be more soluble in nonpolar solvents, while polar compounds are more soluble in polar solvents.

Molecular Structure and Polarity of this compound:

-

Nonpolar Nature: The this compound molecule is predominantly nonpolar. The butane backbone and the two phenyl rings are composed of carbon-carbon and carbon-hydrogen bonds, which have low polarity.

-

Intermolecular Forces: The primary intermolecular forces of attraction between this compound molecules and with nonpolar solvent molecules are London dispersion forces.

Predicting Solubility in Various Organic Solvents:

Based on its nonpolar nature, the solubility of this compound in different classes of organic solvents can be predicted as follows:

-

High Solubility: Expected in nonpolar aliphatic and aromatic hydrocarbons such as hexane, heptane, benzene, and toluene. The similar nonpolar nature allows for effective solvation through van der Waals interactions.

-

Moderate to Good Solubility: Expected in solvents of low to moderate polarity, such as diethyl ether, dichloromethane, and chloroform. While these solvents have some polarity, their overall character is still largely nonpolar.

-

Low to Negligible Solubility: Expected in highly polar solvents, especially those capable of hydrogen bonding, such as alcohols (methanol, ethanol) and water. The strong cohesive forces of these polar solvents (hydrogen bonds) would not be overcome by the weak interactions with the nonpolar this compound molecule.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Hexane | e.g., 25 | e.g., Gravimetric | ||

| e.g., Toluene | e.g., 25 | e.g., Spectroscopic | ||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Acetone | e.g., 25 | |||

| e.g., Ethanol | e.g., 25 | |||

| e.g., Methanol | e.g., 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used shake-flask method, which is suitable for determining the equilibrium solubility of a solid compound.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

4.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method: If the solvent is volatile, the filtered solution can be carefully evaporated to dryness, and the mass of the remaining this compound can be determined.

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve using the analytical instrument (e.g., by measuring absorbance at a specific wavelength for UV-Vis or peak area for HPLC/GC).

-

Dilute the filtered saturated solution as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

-

-

Data Analysis:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the determined concentration and the dilution factor.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, its solubility behavior can be reliably predicted based on its nonpolar molecular structure. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust methodology for their determination. The presented framework for data organization and the visual representation of the experimental workflow are intended to support researchers in systematically investigating and documenting the solubility of this compound and other similar compounds.

References

The Discovery and First Synthesis of 1,2-Diphenylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,2-Diphenylbutane is a hydrocarbon featuring a butane backbone with phenyl substituents at the first and second carbon positions. Its structure has been noted in the NIST WebBook, and it belongs to the broader class of diphenylalkanes.[1] While the specific historical context of its discovery is obscure, its synthesis can be logically deduced through the application of well-established organic chemistry principles, primarily the Friedel-Crafts reaction. This reaction, a cornerstone of aromatic chemistry, allows for the attachment of alkyl or acyl substituents to an aromatic ring.[2]

Direct alkylation of benzene with a C4 precursor, such as 1-chlorobutane, in a Friedel-Crafts reaction is complicated by the propensity of the intermediate primary carbocation to rearrange to a more stable secondary carbocation. This rearrangement would predominantly yield sec-butylbenzene rather than the desired this compound.[3] Therefore, a more strategic, multi-step approach is necessary to achieve the target structure with reasonable selectivity.

This guide proposes a plausible "first synthesis" of this compound proceeding through a two-step sequence:

-

Friedel-Crafts Acylation: The reaction of benzene with butyryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form butyrophenone.

-

Reductive Amination followed by a Second Friedel-Crafts Alkylation: Conversion of butyrophenone to an intermediate that is then used to alkylate a second benzene molecule. A more direct approach involves the reduction of butyrophenone to 1-phenyl-1-butanol, followed by conversion to 1-chloro-1-phenylbutane, which then alkylates a second molecule of benzene.

This sequence provides greater control over the regiochemistry of the final product.

Proposed First Synthesis Pathway

The proposed synthesis is a two-stage process designed to control the connectivity of the phenyl groups on the butane chain.

Stage 1: Friedel-Crafts Acylation of Benzene

The initial step involves the acylation of benzene with butyryl chloride using aluminum chloride as a catalyst. This reaction forms butyrophenone and is not susceptible to carbocation rearrangements.

Reaction:

Benzene + Butyryl Chloride --(AlCl₃)--> Butyrophenone + HCl

Stage 2: Synthesis of 1-Chloro-1-phenylbutane and Subsequent Friedel-Crafts Alkylation

Butyrophenone is first reduced to 1-phenyl-1-butanol, typically using a reducing agent like sodium borohydride. The resulting alcohol is then converted to 1-chloro-1-phenylbutane using a chlorinating agent such as thionyl chloride. This chloroalkane is then used to alkylate a second equivalent of benzene in another Friedel-Crafts reaction to yield the final product, this compound.

Reactions:

-

Butyrophenone --(NaBH₄)--> 1-Phenyl-1-butanol

-

1-Phenyl-1-butanol --(SOCl₂)--> 1-Chloro-1-phenylbutane

-

Benzene + 1-Chloro-1-phenylbutane --(AlCl₃)--> this compound + HCl

Data Presentation

The following tables summarize representative quantitative data for the key reactions in the proposed synthesis, based on analogous transformations found in the chemical literature.

Table 1: Representative Data for Friedel-Crafts Acylation of Benzene

| Parameter | Value |

| Reactants | Benzene, Butyryl Chloride |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |

| Stoichiometry | Benzene (excess), Butyryl Chloride (1 eq.), AlCl₃ (1.1 eq.) |

| Reaction Temperature | 0 - 5 °C (initial), then room temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 85 - 95% (of Butyrophenone) |

Table 2: Representative Data for the Synthesis and Alkylation of 1-Chloro-1-phenylbutane

| Parameter | Value |

| Reactants (Stage 2) | Butyrophenone, Sodium Borohydride, Thionyl Chloride, Benzene |

| Catalyst (Alkylation) | Anhydrous Aluminum Chloride (AlCl₃) |

| Reaction Temperature | Reduction (0 - 25 °C), Chlorination (0 - 25 °C), Alkylation (0 - 25 °C) |

| Reaction Time | Reduction (1-2 h), Chlorination (1-2 h), Alkylation (3-5 h) |

| Typical Overall Yield | 70 - 85% (from Butyrophenone to this compound) |

Experimental Protocols

The following are detailed, plausible experimental protocols for the proposed first synthesis of this compound.

Protocol for Stage 1: Synthesis of Butyrophenone

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas) is assembled.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and an excess of dry benzene, which serves as both reactant and solvent. The mixture is cooled in an ice bath to 0-5 °C.

-

Addition of Acylating Agent: Butyryl chloride (1.0 equivalent) is added dropwise from the dropping funnel over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2-4 hours.

-

Workup: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude butyrophenone can be purified by vacuum distillation.

Protocol for Stage 2: Synthesis of this compound

-

Reduction of Butyrophenone: Butyrophenone is dissolved in methanol in a round-bottom flask and cooled in an ice bath. Sodium borohydride (1.1 equivalents) is added portion-wise. The reaction is stirred for 1-2 hours at room temperature. The methanol is removed under reduced pressure, and the residue is treated with water and extracted with diethyl ether. The organic layer is dried and concentrated to yield 1-phenyl-1-butanol.

-

Chlorination of 1-Phenyl-1-butanol: The crude 1-phenyl-1-butanol is dissolved in a suitable solvent like dichloromethane and cooled in an ice bath. Thionyl chloride (1.1 equivalents) is added dropwise. The reaction is stirred at room temperature for 1-2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 1-chloro-1-phenylbutane.

-

Friedel-Crafts Alkylation: A similar setup to Stage 1 is used. Anhydrous aluminum chloride (1.1 equivalents) is suspended in an excess of dry benzene and cooled. The crude 1-chloro-1-phenylbutane (1.0 equivalent) is added dropwise. The reaction is stirred at room temperature for 3-5 hours.

-

Workup and Purification: The workup procedure is identical to that of Stage 1. The final product, this compound, is purified by vacuum distillation or column chromatography.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

Caption: Proposed two-step synthesis pathway for this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

While the precise historical details surrounding the first synthesis of this compound remain elusive, a plausible and chemically robust synthetic route can be constructed based on the foundational principles of the Friedel-Crafts reaction. The proposed two-step synthesis, involving an initial acylation followed by reduction, chlorination, and a subsequent alkylation, offers a logical and controllable method for obtaining the target molecule, effectively mitigating the challenges of carbocation rearrangement inherent in direct alkylation approaches. This technical guide provides researchers and scientists with a thorough understanding of the likely synthetic pathway, complete with experimental considerations and visual aids to facilitate comprehension.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 1,2-Diphenylbutane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1,2-Diphenylbutane using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The protocols are designed to be readily implemented in a laboratory setting for applications such as purity assessment, impurity profiling, and pharmacokinetic studies.

Gas Chromatography with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS)

Gas chromatography is a robust and sensitive technique for the quantification of volatile and semi-volatile compounds like this compound. The following protocol is based on established methods for the analysis of aromatic hydrocarbons.

Experimental Protocol: GC-FID/MS

a) Sample Preparation:

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration within the calibrated range of the instrument.

-

If necessary, perform a serial dilution to achieve the desired concentration.

-

For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step may be required to remove interfering substances.

-

Add an appropriate internal standard (e.g., n-alkane of similar volatility) to all samples, calibration standards, and quality control samples to correct for injection volume variability.

b) Instrumentation and Conditions:

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Injector | Split/Splitless Inlet |

| Injector Temperature: 280 °C | |

| Injection Volume: 1 µL | |

| Split Ratio: 50:1 (can be optimized) | |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Column | SE-54 (5% Phenyl, 1% Vinyl Methylpolysiloxane), 25 m x 0.32 mm ID, 0.15 µm film thickness |

| Oven Program | Initial Temperature: 40 °C, hold for 1 min |

| Ramp: 5 °C/min to 280 °C | |

| Final Hold: Hold at 280 °C for 15 min | |

| Detector (FID) | Temperature: 300 °C |

| Hydrogen Flow: 30 mL/min | |

| Air Flow: 300 mL/min | |

| Makeup Gas (N2): 25 mL/min | |

| Detector (MS - for confirmation) | Transfer Line Temperature: 280 °C |

| Ion Source Temperature: 230 °C | |

| Ionization Mode: Electron Ionization (EI) at 70 eV | |

| Mass Range: m/z 40-400 (Scan mode for identification) | |

c) Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time, confirmed by comparison with a pure standard.

-

For GC-MS, confirm the identity by matching the acquired mass spectrum with a reference spectrum.

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

-

Quantify the amount of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data (GC-FID/MS)

| Parameter | Gas Chromatography - Flame Ionization Detection (GC-FID) | Gas Chromatography - Mass Spectrometry (GC-MS, SIM mode) |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.05 - 0.5 ng/mL |

| **Linearity (R²) ** | > 0.995 | > 0.995 |

| Linear Range | 0.5 - 500 µg/mL | 0.05 - 100 µg/mL |

| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |

| Precision (% RSD) | < 5% | < 10% |

Experimental Workflow: GC Method

Caption: Workflow for this compound quantification by GC.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds. For a non-polar compound like this compound, a reversed-phase HPLC method is most appropriate.

Experimental Protocol: HPLC-UV

a) Sample Preparation:

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a concentration within the calibrated range.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

-

For complex matrices, a suitable sample cleanup procedure such as SPE may be necessary.

b) Instrumentation and Conditions:

| Parameter | Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV-Vis detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water |

| B: Acetonitrile | |

| Gradient Elution | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 21 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |

c) Data Analysis:

-

Identify the this compound peak by its retention time, confirmed with a pure standard.

-

Generate a calibration curve by plotting the peak area against the concentration of the calibration standards.

-

Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data (HPLC-UV)

The following table provides estimated performance characteristics for the HPLC-UV analysis of this compound, based on typical values for similar aromatic compounds.

| Parameter | High-Performance Liquid Chromatography - UV Detection (HPLC-UV) |

| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.2 - 2 µg/mL |

| **Linearity (R²) ** | > 0.998 |

| Linear Range | 0.2 - 200 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 2% |

Experimental Workflow: HPLC Method

Caption: Workflow for this compound quantification by HPLC.

Application Note: Analysis of 1,2-Diphenylbutane by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 1,2-Diphenylbutane using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for sample preparation, instrument parameters, and data analysis, suitable for research, quality control, and impurity profiling in various scientific and industrial settings. The protocol is designed to yield high-resolution separation and sensitive detection of this compound.

Introduction

This compound is an aromatic hydrocarbon that can be of interest in several fields, including organic synthesis, polymer chemistry, and as a potential degradation product or impurity in pharmaceutical manufacturing. Accurate and reliable analytical methods are crucial for its identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it an ideal method for the analysis of semi-volatile organic compounds like this compound.[1] This document provides a detailed experimental protocol and data interpretation guidelines for the GC-MS analysis of this compound.

Experimental Protocol

A detailed methodology for the GC-MS analysis of this compound is presented below. This protocol is based on established methods for the analysis of aromatic hydrocarbons and can be adapted based on the specific instrumentation and analytical requirements.[2][3][4][5]

1. Sample Preparation

-

Solvent Selection: Use a high-purity, volatile organic solvent in which this compound is readily soluble. Dichloromethane or Hexane are suitable choices.

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

-

Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve for quantitative analysis. Recommended concentrations range from 1 µg/mL to 100 µg/mL.

-

Sample Solution: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range. If the sample matrix is complex, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step may be necessary.

2. GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These are based on typical conditions for similar aromatic compounds and should be optimized for the specific instrument in use.

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |

| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |

| GC Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | Split/Splitless |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless (for high sensitivity) or Split (e.g., 20:1, for higher concentrations) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (Constant Flow Mode) |

| Oven Temperature Program | Initial: 70 °C, hold for 2 min |

| Ramp 1: 15 °C/min to 250 °C, hold for 5 min | |

| Ramp 2: 20 °C/min to 300 °C, hold for 5 min | |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | 40 - 450 amu |

| Solvent Delay | 3 minutes |

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound. The retention time is an estimate based on the provided GC parameters and the properties of the compound. The mass spectral data is based on the known molecular weight and theoretical fragmentation patterns of similar aromatic alkanes.

| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Retention Time (min) | Key Mass Spectral Fragments (m/z) |

| This compound | C₁₆H₁₈ | 210.31 | ~ 12 - 15 | 210 (M⁺), 181, 117, 105, 91 |

Mass Spectrum Analysis and Fragmentation Pattern